In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate
In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate
CAS Number: 1360934-51-5
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document covers its physicochemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive molecules.
Physicochemical and Safety Data
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex structures.
Table 1: Physicochemical Properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate [1][2]
| Property | Value |
| CAS Number | 1360934-51-5 |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 239.58 g/mol |
| IUPAC Name | methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere |
Table 2: Safety Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
A plausible and scalable synthesis for Methyl 2-chloro-5-(trifluoromethyl)nicotinate can be adapted from general methods reported for analogous halogenated nicotinic acid esters. A common approach involves the selective modification of a pre-existing pyridine ring.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on the selective dechlorination of a di-chlorinated precursor, a method detailed in patent literature for similar compounds.[3]
Starting Material: Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
Reagents and Solvents:
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Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
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Ethyl acetate
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Triethylamine
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5% Raney Nickel (Catalyst)
-
Hydrogen gas
Procedure:
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In a high-pressure reaction vessel, dissolve Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in ethyl acetate.
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Add triethylamine to the solution, which acts as a base to neutralize the HCl generated during the reaction.
-
Carefully add 5% Raney Nickel catalyst to the reaction mixture.
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Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3 atmospheres.
-
Heat the reaction mixture to 40°C and maintain vigorous stirring for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Applications in the Synthesis of Bioactive Molecules
Methyl 2-chloro-5-(trifluoromethyl)nicotinate serves as a versatile intermediate for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into a variety of molecular scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for further chemical transformations.
Role as an Intermediate in Agrochemicals
This class of compounds, trifluoromethyl-substituted pyridines, are crucial components in a range of modern herbicides and insecticides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient. For instance, analogous compounds are used in the synthesis of herbicides like fluazifop-butyl.[4]
Role as an Intermediate in Pharmaceuticals
The 2-chloro-5-(trifluoromethyl)nicotinate scaffold is also of significant interest in medicinal chemistry. The substitution pattern allows for the synthesis of derivatives that can act as ligands for various biological targets. While specific drugs derived directly from this intermediate are not prominently featured in the reviewed literature, the general class of substituted nicotinic acids is widely explored for various therapeutic applications.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the displacement of the 2-chloro substituent with a primary amine, a common step in the elaboration of this intermediate.
Starting Material: Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Reagents and Solvents:
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate
-
Primary amine (e.g., aniline)
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A polar aprotic solvent (e.g., Dimethylformamide - DMF)
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A non-nucleophilic base (e.g., Potassium carbonate)
Procedure:
-
To a solution of Methyl 2-chloro-5-(trifluoromethyl)nicotinate in DMF, add the primary amine and potassium carbonate.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-(trifluoromethyl)nicotinate derivative.
Spectroscopic Data
While specific, publicly available spectra for Methyl 2-chloro-5-(trifluoromethyl)nicotinate are limited, representative data for analogous compounds can be used for structural confirmation. The key expected signals are outlined below.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (around 3.9 ppm).- Two doublets or a multiplet in the aromatic region for the pyridine ring protons. |
| ¹³C NMR | - A signal for the methyl ester carbon (around 53 ppm).- Signals in the aromatic region for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A signal for the carbonyl carbon of the ester (around 164 ppm). |
| IR | - A strong absorption band for the C=O stretch of the ester (around 1730 cm⁻¹).- C-Cl stretching vibration (around 700-800 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (239.58 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |
Conclusion
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical transformations, and its reactivity allows for diverse functionalization. The data and protocols presented in this guide are intended to support researchers and developers in the effective utilization of this important chemical intermediate.
References
- 1. Methyl 2-chloro-5-(trifluoromethyl)nicotinate | 1360934-51-5 [sigmaaldrich.com]
- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
